Cas no 1002243-83-5 (methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate)

Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative with a methyl ester functional group, offering versatility in synthetic organic chemistry. Its structure features both a reactive bromine substituent and a carboxylate moiety, making it a valuable intermediate for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. The presence of two methyl groups enhances steric stability while maintaining reactivity. This compound is particularly useful in pharmaceutical and agrochemical research, where pyrazole scaffolds are prevalent. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, facilitating the development of novel bioactive compounds.
methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate structure
1002243-83-5 structure
商品名:methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate
CAS番号:1002243-83-5
MF:C11H13N4O2Br
メガワット:313.151
MDL:MFCD04050605
CID:3058579
PubChem ID:4773927

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • <br>1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester
    • methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate
    • methyl 1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylate
    • 1002243-83-5
    • DTXSID301132928
    • EN300-229335
    • AKOS000307880
    • Methyl 1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
    • BBL039893
    • STK349495
    • 1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid methyl ester
    • 1-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 h-pyrazole-3-carboxylic acid methyl ester
    • methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
    • Methyl1-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
    • MDL: MFCD04050605
    • インチ: InChI=1S/C11H13BrN4O2/c1-7-10(12)8(2)16(13-7)6-15-5-4-9(14-15)11(17)18-3/h4-5H,6H2,1-3H3
    • InChIKey: LRSPMSWDFPDPHE-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN(CN2C=CC(=N2)C(=O)OC)C(=C1Br)C

計算された属性

  • せいみつぶんしりょう: 312.02219Da
  • どういたいしつりょう: 312.02219Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-229335-10.0g
methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
1002243-83-5 95%
10.0g
$2024.0 2024-06-20
abcr
AB499087-250 mg
Methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1h-pyrazole-3-carboxylate
1002243-83-5
250MG
€275.80 2022-03-01
Fluorochem
027120-5g
1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester
1002243-83-5
5g
£963.00 2022-03-01
Enamine
EN300-229335-0.5g
methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
1002243-83-5 95%
0.5g
$353.0 2024-06-20
Enamine
EN300-229335-5.0g
methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
1002243-83-5 95%
5.0g
$1364.0 2024-06-20
Fluorochem
027120-1g
1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester
1002243-83-5
1g
£363.00 2022-03-01
Fluorochem
027120-250mg
1-(4-Bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-1 H -pyrazole-3-carboxylic acid methyl ester
1002243-83-5
250mg
£182.00 2022-03-01
Enamine
EN300-229335-1.0g
methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
1002243-83-5 95%
1.0g
$470.0 2024-06-20
Enamine
EN300-229335-2.5g
methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
1002243-83-5 95%
2.5g
$923.0 2024-06-20
Enamine
EN300-229335-1g
methyl 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate
1002243-83-5
1g
$470.0 2023-09-15

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate 関連文献

methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate (CAS No. 1002243-83-5): A Comprehensive Review of Its Chemical Properties and Emerging Applications

Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate (CAS No. 1002243-83-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class of molecules, which are known for their broad spectrum of biological functions and therapeutic applications. The presence of both bromine and methyl substituents in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate consists of a central pyrazole ring substituted with a carboxylate group at the 3-position and an ethyl side chain attached to the 1-position of the pyrazole ring. This side chain further extends to include a brominated dimethylpyrazole moiety at the 4-position. Such structural complexity not only makes this compound an interesting subject for synthetic chemistry but also suggests potential interactions with biological targets, which has been a driving force for its investigation in drug discovery.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyrazole derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. The bromine atom in Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate serves as a handle for further functionalization, allowing chemists to explore new derivatives with tailored properties. This reactivity has been exploited in the synthesis of more complex molecules that exhibit enhanced biological activity.

The carboxylate group at the 3-position of the pyrazole ring in Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate is particularly noteworthy as it can participate in various chemical reactions, such as esterification, amidation, and coupling reactions. These reactions are crucial for linking this compound to other pharmacophores or functional groups, thereby creating new drug candidates with improved pharmacokinetic profiles and target specificity. The dimethyl substitution on the adjacent pyrazole ring further contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets.

The synthesis of Methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-H-pyrazole-3-carboxylate involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include bromination of a pre-formed pyrazole derivative followed by carboxylation at the desired position. These synthetic strategies often employ transition metal catalysis or organometallic reagents to achieve high yields and selectivity. The use of advanced techniques such as flow chemistry has also enabled more efficient production processes for this compound.

The pharmacological potential of Methyl 1-(4-bromo-

The pharmacological potential of Methyl 1-(4-bromo-)-methyl)-methyl)-pyazole)-carboxylate)) has been explored in several recent studies aimed at identifying novel therapeutic agents. One area of interest is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Pyrazole derivatives have shown promise in disrupting signaling pathways that are critical for tumor growth and metastasis. The bromine substituent on Methyl 1-(4-bromo-)-methyl)-methyl)-pyazole)-carboxylate)) enhances its binding affinity to these targets by providing additional interaction points through halogen bonding or π-stacking interactions.

In addition to their role in oncology research, Methyl 1-(4-bromo-)-methyl)-methyl)-pyazole)-carboxylate)) derivatives have also been investigated for their antimicrobial properties. Antibiotic resistance remains a significant global health challenge, prompting researchers to explore new chemical scaffolds that can combat pathogenic bacteria without promoting resistance development. Preliminary studies suggest that certain pyrazole-based compounds exhibit potent activity against Gram-positive and Gram-negative bacteria by interfering with essential bacterial processes such as DNA replication or membrane integrity.

The development of novel antiviral agents has also seen contributions from Methyl 1-(4-bromo
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(CAS:1002243-83-5)methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate
A1097307
清らかである:99%
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